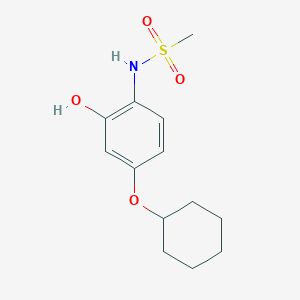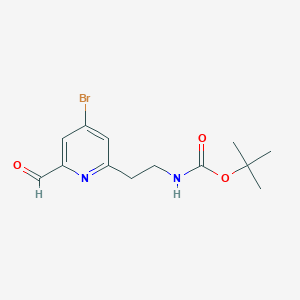
Tert-butyl 2-(4-bromo-6-formylpyridin-2-YL)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(4-bromo-6-formylpyridin-2-yl)ethylcarbamate is a chemical compound with the molecular formula C11H13BrN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a formyl group attached to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-bromo-6-formylpyridin-2-yl)ethylcarbamate typically involves the reaction of 4-bromo-6-formylpyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(4-bromo-6-formylpyridin-2-yl)ethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF, potassium cyanide in ethanol, thiols in THF.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Azides, nitriles, and thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(4-bromo-6-formylpyridin-2-yl)ethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(4-bromo-6-formylpyridin-2-yl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 5-bromo-4-formyl-2-pyridinylcarbamate: Similar structure but with different substitution patterns on the pyridine ring.
Tert-butyl 2-(2-bromo-4-chlorophenoxy)ethylcarbamate: Contains a chlorophenoxy group instead of a formyl group.
Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate: Contains a chloro group instead of a bromo group.
Uniqueness
Tert-butyl 2-(4-bromo-6-formylpyridin-2-yl)ethylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C13H17BrN2O3 |
|---|---|
Molekulargewicht |
329.19 g/mol |
IUPAC-Name |
tert-butyl N-[2-(4-bromo-6-formylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-5-4-10-6-9(14)7-11(8-17)16-10/h6-8H,4-5H2,1-3H3,(H,15,18) |
InChI-Schlüssel |
RXXGLMRPJOJONI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



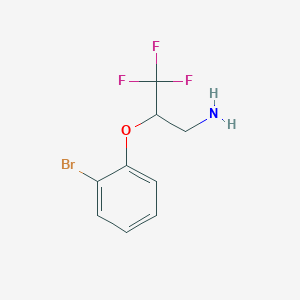
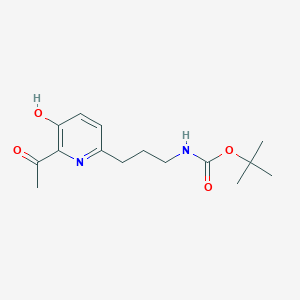

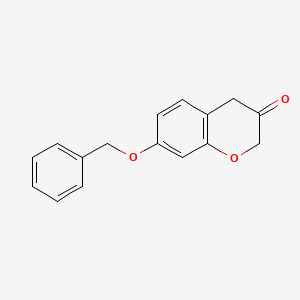
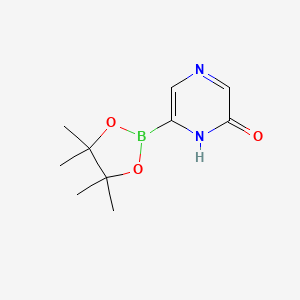
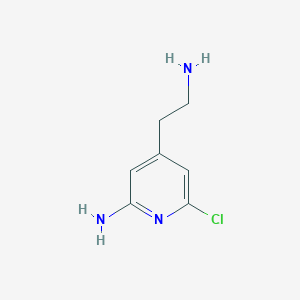
![Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate](/img/structure/B14855214.png)
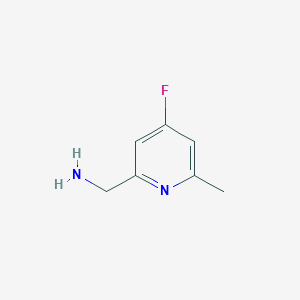
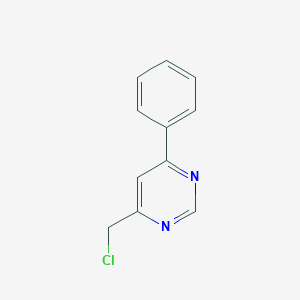
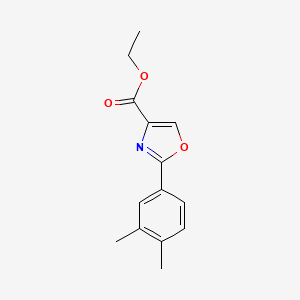
![N-[3-[2-(3,4-dimethyl-1,3-thiazolidin-2-ylidene)hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B14855241.png)
![potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate](/img/structure/B14855245.png)
